molecular formula C20H28N2O3 B7639194 N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide

N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide

Cat. No. B7639194
M. Wt: 344.4 g/mol
InChI Key: XSLSGVWHNVINPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a variety of effects on neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain, and its levels are tightly regulated to maintain proper brain function. By modulating GABA levels, this compound can alter neuronal activity and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is involved in a variety of processes in the brain, including the regulation of neuronal excitability, the modulation of synaptic plasticity, and the regulation of neurotransmitter release. By increasing GABA levels, this compound can modulate these processes and potentially provide therapeutic benefits in a variety of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide for lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of this compound is that it has a relatively short half-life in vivo, which can make it challenging to maintain stable levels of GABA over extended periods of time.

Future Directions

There are several potential future directions for research on N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can provide even greater modulation of GABA levels in the brain. Another area of interest is the exploration of the therapeutic potential of this compound in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for use in lab experiments.

Synthesis Methods

The synthesis of N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide involves a multi-step process that begins with the reaction of 2-(cyclopropylamino)acetaldehyde with 3-bromoanisole to form a key intermediate. This intermediate is then reacted with cycloheptanecarboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure product, making it a valuable tool for scientific research.

Scientific Research Applications

N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.

properties

IUPAC Name

N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(22-17-10-11-17)14-25-18-9-5-6-15(12-18)13-21-20(24)16-7-3-1-2-4-8-16/h5-6,9,12,16-17H,1-4,7-8,10-11,13-14H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLSGVWHNVINPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)NCC2=CC(=CC=C2)OCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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